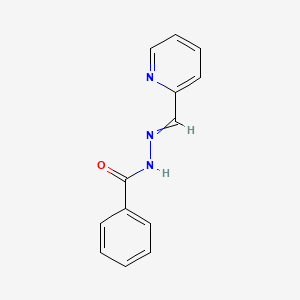
Butyl 4-(methoxycarbonylamino)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butyl 4-(methoxycarbonylamino)benzoate is an organic compound with the molecular formula C12H15NO4. It is an ester derivative of benzoic acid and is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its white crystalline appearance and is mildly soluble in water but more soluble in organic solvents such as alcohol, ether, and chloroform .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of butyl 4-(methoxycarbonylamino)benzoate typically involves the esterification of 4-aminobenzoic acid with butanol in the presence of a catalyst. One common method includes the use of sulfuric acid as a catalyst, where the reaction mixture is heated under reflux conditions to facilitate the esterification process . Another method involves the use of titanous sulfate and toluenesulfonic acid as catalysts, which offers a higher yield and purity of the product .
Industrial Production Methods
In industrial settings, the production of this compound can be achieved through continuous flow microreactor systems. This method is more efficient and sustainable compared to traditional batch processes. The flow microreactor system allows for better control over reaction conditions, leading to higher yields and reduced waste .
Análisis De Reacciones Químicas
Types of Reactions
Butyl 4-(methoxycarbonylamino)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester or amine groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: 4-(methoxycarbonylamino)benzoic acid.
Reduction: Butyl 4-(hydroxymethylamino)benzoate.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Butyl 4-(methoxycarbonylamino)benzoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Mecanismo De Acción
The mechanism of action of butyl 4-(methoxycarbonylamino)benzoate involves its interaction with cellular membranes. It acts by inhibiting voltage-gated calcium channels in neurons, leading to a decrease in neuronal excitability and providing a local anesthetic effect . The compound also inhibits sodium channels and delays rectifier potassium currents, contributing to its overall anesthetic properties .
Comparación Con Compuestos Similares
Butyl 4-(methoxycarbonylamino)benzoate can be compared with other similar compounds such as:
Benzocaine: Another local anesthetic with a similar structure but different pharmacokinetic properties.
Procaine: Used as a local anesthetic with a longer duration of action compared to this compound.
Tetracaine: Known for its potent anesthetic effects and longer duration of action.
These comparisons highlight the unique properties of this compound, such as its specific solubility profile and its use in continuous flow microreactor systems for industrial production.
Propiedades
Número CAS |
5282-56-4 |
|---|---|
Fórmula molecular |
C13H17NO4 |
Peso molecular |
251.28 g/mol |
Nombre IUPAC |
butyl 4-(methoxycarbonylamino)benzoate |
InChI |
InChI=1S/C13H17NO4/c1-3-4-9-18-12(15)10-5-7-11(8-6-10)14-13(16)17-2/h5-8H,3-4,9H2,1-2H3,(H,14,16) |
Clave InChI |
YVGSVUDCPCRDNS-UHFFFAOYSA-N |
SMILES canónico |
CCCCOC(=O)C1=CC=C(C=C1)NC(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![Butyl 5-amino-2-[(cyclohexylmethyl)(methylcarbamoyl)amino]-1,3-thiazole-4-carboxylate](/img/structure/B14741315.png)

![Cyclohexane, [(trifluoromethyl)thio]-](/img/structure/B14741330.png)
![N-butyl-N-[2-[(5-methyl-1,2-oxazol-3-yl)amino]-2-oxoethyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B14741337.png)



![Bicyclo[2.2.1]heptane-2,2,3,3-tetracarbonitrile](/img/structure/B14741362.png)
